

Application Notes and Protocols for the Purification of Crude Iomeprol Intermediate-1

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Compound of Interest

Compound Name: *Iomeprol intermediate-1*

Cat. No.: *B125727*

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Introduction

Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. The synthesis of Iomeprol involves several intermediate compounds, with the purity of each intermediate being critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of a key precursor, commonly referred to as **Iomeprol intermediate-1**, which is chemically known as 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

The purification of this crude intermediate is essential to remove unreacted starting materials, by-products, and inorganic salts. The primary techniques employed for this purpose are crystallization, ion-exchange chromatography, and activated carbon treatment. These methods can be used individually or in combination to achieve the desired high purity of $\geq 99\%$.

Purification Techniques Overview

Several methods have been established for the purification of crude **Iomeprol intermediate-1** and its immediate precursors. The choice of method or combination of methods depends on the impurity profile of the crude material and the desired final purity.

- **Crystallization/Recrystallization:** This is a robust and widely used technique for purifying Iomeprol intermediates. It is particularly effective for removing inorganic salts, thus obviating

the need for ion-exchange resins in some processes. The selection of an appropriate solvent system is crucial for achieving high yield and purity.

- **Ion-Exchange Chromatography:** This technique is employed to remove ionic impurities. A combination of cation and anion exchange resins can be used to effectively eliminate charged species from the intermediate solution.
- **Activated Carbon Treatment:** Activated carbon is utilized for decolorization and the removal of various organic impurities through adsorption.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis and purification protocols for lomeprol and its intermediates.

Table 1: Purity and Yield Data for lomeprol Intermediate Purification

Purification Method	Starting Material	Solvent System	Purity Achieved (HPLC)	Yield	Reference
Recrystallization (twice)	Crude lomeprol	2-Methoxyethanol/Butanol	> 99%	55.1%	[1]
Crystallization	Crude lomeprol	Methanol/Water, then 2-Butanol	99.3%	4.17 g	[2]
Crystallization	Crude lomeprol	Methanol/Water, then 2-Butanol	99.1%	4.21 g	[2]
Ion-Exchange and Crystallization	5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide	Methanol/Water for IEC, Butanol for Crystallization	Not Specified	38 g	[3]

Table 2: Solvent Ratios in Crystallization Processes

Intermediate	Solvent 1	Solvent 2	Solvent 3	Ratio/Conditions	Reference
5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide	Methanol	Water	-	Maintain >75% (v/v) water and <25% (v/v) methanol in the mother liquor.	[4]
Crude lomeprol	Methanol	Water	2-Butanol	25 mL Methanol, 10 mL Water, then add 20 mL 2-Butanol.	[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from methods described for the purification of crude lomeprol.

Objective: To purify crude **lomeprol intermediate-1** by removing inorganic salts and other impurities through crystallization.

Materials:

- Crude **lomeprol intermediate-1**
- Methanol
- Deionized Water
- 2-Butanol
- Reflux apparatus

- Filtration system (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- Dissolve the crude **lomeprol intermediate-1** in a mixture of methanol and water (e.g., 25 mL methanol and 10 mL water for a small-scale batch) in a round-bottom flask.[2]
- Heat the mixture to approximately 50°C to ensure complete dissolution.[2]
- Add 2-butanol (e.g., 20 mL) to the solution.[2]
- Heat the mixture to reflux at approximately 90°C and maintain for 3 hours with stirring.[2]
- After the reflux period, cool the mixture to room temperature to allow for the formation of crystals.
- Filter the resulting crystals using a Büchner funnel.
- Wash the crystals with a small amount of cold 2-butanol.[2]
- Dry the purified crystals under reduced pressure at 90°C for 12 hours.[2]
- Assess the purity of the final product using HPLC. A purity of over 99% is expected.[1][2]

Protocol 2: Purification using Ion-Exchange Resins followed by Crystallization

This protocol is based on the purification of a closely related lomeprol precursor and can be adapted for intermediate-1.

Objective: To remove ionic impurities and purify the intermediate using a combination of ion-exchange chromatography and crystallization.

Materials:

- Crude **lomeprol intermediate-1**

- Methanol
- Deionized Water
- Amberlite IR 120H (Cation exchange resin)[3]
- Dowex 1x4 (Anion exchange resin)[3]
- Butanol
- Rotary evaporator
- Chromatography column or batch treatment vessel

Procedure:

- Dissolve the crude intermediate in methanol.
- Filter off any undissolved material.
- Add water to the methanol solution (e.g., 125 mL methanol followed by 30 mL water).[3]
- Ion-Exchange Treatment:
 - Add a mixture of Amberlite IR 120H and Dowex 1x4 resins to the aqueous methanol solution.[3]
 - Stir the slurry for a defined period (e.g., 2 hours).[3]
 - Alternatively, pass the solution through a column packed with the two resins.
- Filter off the ion-exchange resins.
- Adjust the pH of the filtrate if necessary (e.g., to 4.9).[3]
- Remove the solvents (methanol and water) in vacuo using a rotary evaporator to obtain an oily residue.[3]
- Crystallization:

- Triturate the oily residue with butanol (e.g., 125 mL).[3]
- The product should crystallize out. Storing at a low temperature (e.g., -20°C) can enhance crystallization.[3]
- Filter the crystals and wash with a small amount of cold butanol.
- Dissolve the purified crystals in a minimal amount of water and then evaporate the water in vacuo to yield the final product.[3]

Protocol 3: Decolorization using Activated Carbon

This is a general protocol for removing colored impurities.

Objective: To decolorize the intermediate solution using activated carbon.

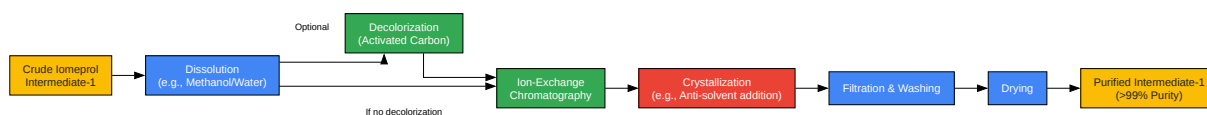
Materials:

- Solution of **lomeprol intermediate-1** in a suitable solvent (e.g., water or methanol/water)
- Powdered activated carbon (gac)
- Filtration system with a fine filter (e.g., Celite pad)

Procedure:

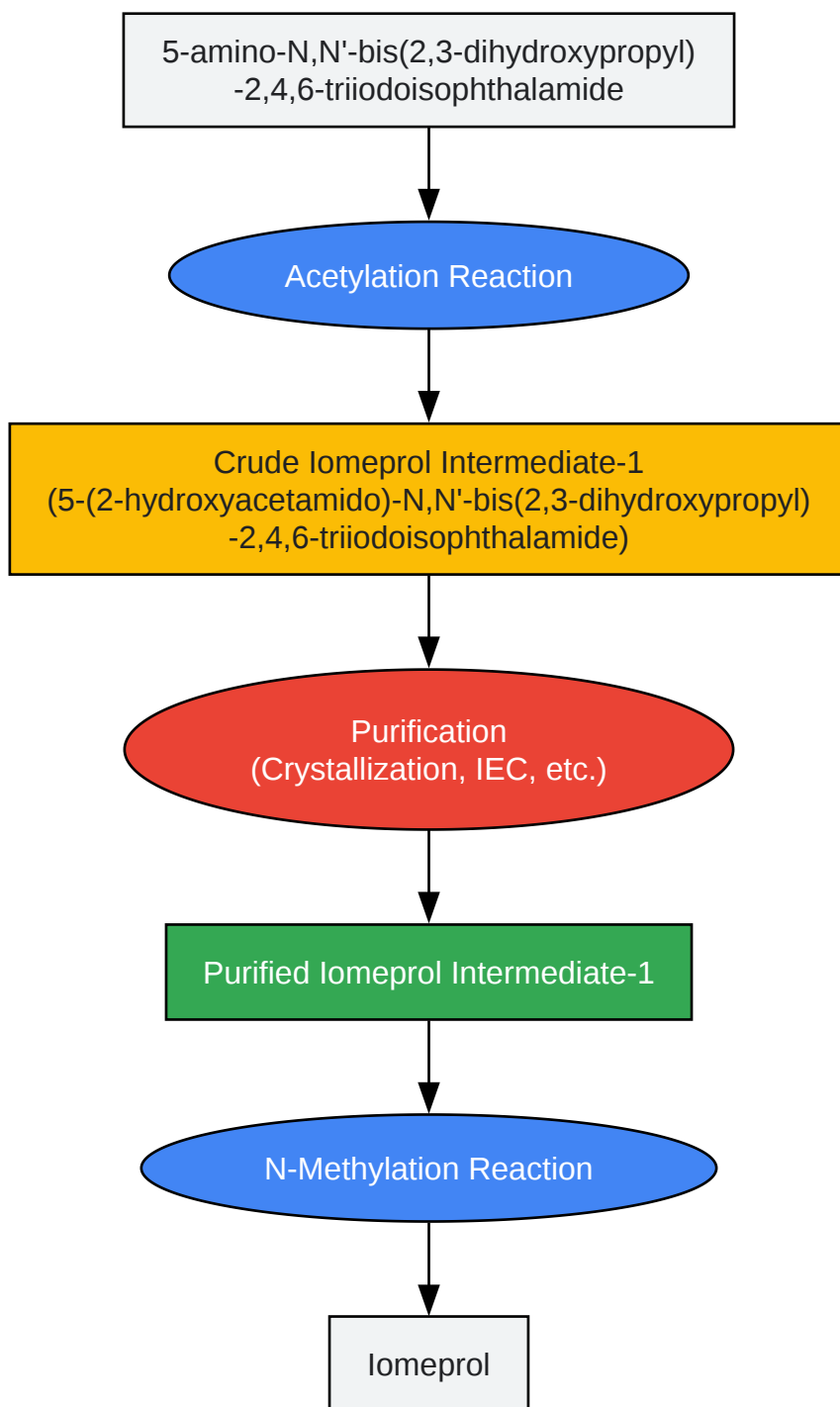
- Dissolve the crude or partially purified intermediate in a suitable solvent such as water.[5]
- Add a small amount of powdered activated carbon to the solution (e.g., 1.8g for a solution in 150mL water).[5]
- Heat the mixture to reflux for 30 minutes with stirring.[5]
- Hot-filter the solution through a pad of Celite to remove the activated carbon.
- The resulting filtrate should be colorless. This solution can then be carried forward to a crystallization step.

Diagrams



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Caption: General purification workflow for crude **lomeprol intermediate-1**.



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